O-(4-Bromo-3-chlorobenzyl)hydroxylamine
Description
O-(4-Bromo-3-chlorobenzyl)hydroxylamine is a substituted hydroxylamine derivative characterized by a benzyl group functionalized with bromine (Br) at the para position and chlorine (Cl) at the meta position of the aromatic ring. The compound is linked to the hydroxylamine moiety via an oxygen-methyl bridge (OCH₂).
Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
O-[(4-bromo-3-chlorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7BrClNO/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3H,4,10H2 |
InChI Key |
GIFOLVFPZOPILK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CON)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Bromo-3-chlorobenzyl)hydroxylamine typically involves the reaction of 4-bromo-3-chlorobenzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
O-(4-Bromo-3-chlorobenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The bromine and chlorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
O-(4-Bromo-3-chlorobenzyl)hydroxylamine is widely utilized in organic synthesis as a reagent for forming oximes and hydrazones. These reactions are crucial for constructing complex molecules in pharmaceutical chemistry and materials science. The compound's ability to participate in various chemical reactions, including oxidation and substitution, enhances its utility in synthetic pathways.
Biological Research
The compound has garnered interest as a biochemical probe due to its reactivity with biomolecules. Studies have indicated that this compound can interact with enzymes and other biological targets, leading to potential applications in understanding metabolic pathways and enzyme mechanisms.
Medicinal Chemistry
Research has explored the therapeutic potential of this compound as an intermediate in synthesizing pharmaceutical compounds. Its structural features may contribute to the development of new drugs targeting specific diseases, particularly those involving enzyme inhibition .
Antimicrobial Properties
This compound exhibits promising antimicrobial activity. Studies have shown that hydroxylamine derivatives can be effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of halogen substituents has been correlated with enhanced antimicrobial potency .
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| This compound | TBD | Antimicrobial (expected) |
| Related Hydroxylamine Derivative | <0.008 | Against MRSA |
Enzyme Inhibition
The compound has been investigated for its potential to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which is involved in tryptophan metabolism and immune regulation. Inhibition of IDO can enhance immune responses, making this compound a candidate for cancer therapy and autoimmune disease treatment .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound and its derivatives:
- Antimycobacterial Activity : Research demonstrated significant antimycobacterial properties against Mycobacterium tuberculosis, with some derivatives showing MIC values lower than conventional antibiotics .
- Inhibition of Tryptophan Catabolism : Halogenated hydroxylamines were shown to effectively inhibit IDO1, suggesting their role in enhancing immunotherapy effectiveness against cancer .
- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that halogenation significantly enhances biological activity, underscoring the importance of these substituents in drug design .
Mechanism of Action
The mechanism of action of O-(4-Bromo-3-chlorobenzyl)hydroxylamine involves its reactivity with nucleophiles and electrophiles. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the presence of bromine and chlorine atoms can influence the compound’s reactivity and interaction with molecular targets. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Substituent Effects on Molecular Weight and Mass Spectrometry
- This aligns with the atomic masses of Br (~80 g/mol) versus Cl (~35 g/mol) .
- Target Compound Prediction : O-(4-Bromo-3-chlorobenzyl)hydroxylamine, bearing both Br and Cl, would exhibit a molecular weight intermediate between 4a and 4l, likely ~210–220 g/mol.
NMR Spectral Trends
- OCH₂Ar Chemical Shifts : The OCH₂Ar protons in 4a (5.21 ppm) and 4m (5.12 ppm) resonate downfield compared to 4l (4.56 ppm). This suggests that electron-withdrawing halogens (e.g., Cl in 4l) reduce the deshielding of OCH₂Ar protons, whereas electron-donating groups like methoxy (4a) enhance deshielding .
- Aromatic Proton Splitting : In 4a, the ortho-methoxy group induces distinct splitting patterns (e.g., q, J = 8.4/2.4 Hz), whereas 4l’s para-Cl substituent results in simpler doublets (J = 8.4 Hz). The meta-Cl in the target compound would likely produce intermediate splitting due to steric and electronic effects .
Research Findings and Trends
- Positional Isomerism : Substituent positioning (e.g., para-Br vs. meta-Cl) influences electronic conjugation and steric interactions, which may affect binding affinity in pharmacological applications.
- Mass Spectrometry : Halogenated derivatives exhibit prominent isotopic patterns in MS-ESI, aiding structural identification .
Biological Activity
O-(4-Bromo-3-chlorobenzyl)hydroxylamine is a compound of interest due to its potential biological activities, particularly as an inhibitor in various enzymatic pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an aromatic hydroxylamine derivative characterized by the presence of bromine and chlorine substituents on the benzyl ring. These halogen groups can significantly influence the compound's reactivity and biological activity, particularly in enzyme inhibition and antimicrobial properties.
The primary mechanism of action for this compound involves its role as a nucleophile . It can participate in nucleophilic substitution reactions, where it donates an electron pair to form new chemical bonds. This reactivity is crucial in its interaction with various biological targets, including enzymes involved in metabolic pathways.
Antimicrobial Properties
Research has demonstrated that hydroxylamine derivatives exhibit significant antimicrobial activity. For instance, studies on related compounds have shown that halogenated hydroxylamines possess notable potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds with similar structures have shown minimum inhibitory concentrations (MICs) as low as 0.008 µg/mL against these pathogens .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antimicrobial (expected) |
| Related Hydroxylamine Derivative | <0.008 | Against MRSA |
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor, particularly against indoleamine 2,3-dioxygenase (IDO), which plays a critical role in tryptophan metabolism and immune regulation. The presence of halogen substituents has been shown to enhance the inhibitory effects on IDO1, making such compounds valuable in therapeutic applications for cancer and autoimmune diseases .
Case Studies and Research Findings
- Antimycobacterial Activity : A study evaluated various hydroxylamine derivatives for their antimycobacterial properties. Compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis, with some derivatives showing MIC values significantly lower than conventional antibiotics .
- Inhibition of Tryptophan Catabolism : Research indicated that halogenated hydroxylamines could effectively inhibit IDO1, which is crucial for regulating immune responses. This inhibition could potentially enhance the efficacy of immunotherapies in cancer treatment .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of hydroxylamines have highlighted the importance of halogenation in enhancing biological activity. The presence of bromine and chlorine atoms has been correlated with increased potency against various biological targets, underscoring the significance of these substituents in drug design .
Q & A
Q. What are the recommended synthetic routes for O-(4-bromo-3-chlorobenzyl)hydroxylamine, and how can reaction efficiency be optimized?
- Methodological Answer : A one-pot reductive amination protocol is commonly used for structurally analogous hydroxylamine derivatives. For example, substituting benzaldehyde with 4-bromo-3-chlorobenzaldehyde in the presence of hydroxylamine hydrochloride under alkaline conditions can yield the target compound. Optimize reaction efficiency by controlling temperature (20–25°C), stoichiometric ratios (1:1.2 aldehyde:hydroxylamine), and using anhydrous solvents to minimize hydrolysis . Post-synthesis, purify via recrystallization in ethanol/water (3:1 v/v) to achieve >95% purity .
Q. How should researchers safely handle this compound given its reactive functional groups?
- Methodological Answer : This compound contains bromine and chlorine substituents, which may release corrosive vapors (e.g., HBr, HCl) under acidic conditions. Always use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers at 2–8°C to prevent decomposition. Neutralize accidental spills with 10% sodium bicarbonate before disposal .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromo/chloro groups) .
- XRD : Single-crystal X-ray diffraction resolves steric effects from the bromo and chloro substituents, with R-factors <0.05 indicating high structural accuracy .
- HPLC-MS : Monitor purity (>98%) and detect byproducts using a C18 column with acetonitrile/water (70:30) mobile phase .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points for this compound derivatives?
- Methodological Answer : Discrepancies in melting points (e.g., 112–113°C vs. 51–52°C for chlorobenzoyl analogs) often arise from polymorphic forms or residual solvents. Conduct differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to detect solvent traces. Recrystallize using polar aprotic solvents (e.g., DMF) to isolate the thermodynamically stable form .
Q. What strategies mitigate byproduct formation during the synthesis of halogenated hydroxylamine derivatives?
- Methodological Answer : Common byproducts include over-alkylated amines or oxidized nitro compounds. Use inert atmospheres (N/Ar) to prevent oxidation and employ catalytic palladium complexes (e.g., Pd/C) for selective reduction. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4) to terminate reactions at ~90% conversion .
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic sites at the hydroxylamine oxygen and para-bromo position. Solvent effects (e.g., dielectric constant of DMSO) can be modeled using the polarizable continuum model (PCM). Validate predictions experimentally via kinetic studies under varying pH (4–10) .
Q. What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate hydroxylamine derivatives from halogenated byproducts.
- Ion-Exchange Resins : Employ Amberlyst® A-26 (OH form) to trap acidic impurities.
- Preparative HPLC : Optimize retention times using a chiral column (Chiralpak® IA) for enantiopure isolates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
